3-Chloro-N-sulfamoylpropanimidamide, also known as N-sulfamoyl-3-chloropropionamidine hydrochloride, is a chemical compound characterized by its unique structure, which includes a central propanamide chain with a chlorine atom at the third carbon position and a sulfamoyl group attached to the nitrogen of the amide. The compound is commonly encountered as its hydrochloride salt form, which enhances its solubility and stability in various applications. This compound plays a crucial role as an intermediate in the synthesis of famotidine, a medication widely used for treating peptic ulcers and gastroesophageal reflux disease .
The primary chemical reaction involving 3-chloro-N-sulfamoylpropanimidamide is its condensation with thiocarbamoyl thiourea, leading to the formation of famotidine. The reaction can be summarized as follows:
This reaction pathway highlights the compound's utility in pharmaceutical synthesis rather than exhibiting direct biological activity itself .
While 3-chloro-N-sulfamoylpropanimidamide does not exhibit significant biological activity on its own, it is crucial in the biosynthesis of famotidine, which acts as a competitive antagonist of histamine H2 receptors in gastric parietal cells. This mechanism effectively reduces gastric acid secretion, making famotidine an essential medication for managing conditions like peptic ulcers and gastroesophageal reflux disease .
The synthesis of 3-chloro-N-sulfamoylpropanimidamide typically involves several steps:
This multi-step process allows for efficient production of the compound with high yields .
3-Chloro-N-sulfamoylpropanimidamide serves primarily as an intermediate in pharmaceutical chemistry. Its most notable application is in the synthesis of famotidine. Beyond this role, compounds with similar structures may have potential applications in medicinal chemistry, particularly in developing novel antihistamines or other therapeutic agents targeting gastric acid secretion .
Several compounds share structural similarities with 3-chloro-N-sulfamoylpropanimidamide, particularly within the class of sulfamoyl derivatives and related amides. Below are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Aspects |
|---|---|---|
| Famotidine | Contains a guanidine moiety | Directly inhibits gastric acid secretion |
| Ranitidine | Similar H2 receptor antagonist | Different structural modifications |
| N-Sulfamoyl-3-(2-guanidino-thiazol-4-yl-methylthio)-propionitrile | Contains thiazole ring | Potentially different pharmacological effects |
These compounds highlight the diversity within this chemical class while underscoring 3-chloro-N-sulfamoylpropanimidamide's specific role as a precursor rather than an active pharmaceutical agent .
The oxonium hydrochloride-mediated synthesis represents one of the most established methodologies for preparing 3-chloro-N-sulfamoylpropanimidamide derivatives [11]. This synthetic approach utilizes 1,4-dioxane hydrochloride as the primary oxonium source, which generates trimethylchlorosilane and sulfamide in the reaction medium [11]. The mechanism involves the reaction between an oxonium hydrochloride and a nitrile compound under controlled conditions [11].
The reaction is typically conducted in a closed system with a mole ratio of 4.0 to 15.0 oxonium equivalents per nitrile equivalent, ensuring at least one sulfamide equivalent is present [11]. Optimal pressures range between 0.5 and 4.0 kilograms per square centimeter at temperatures of 30 to 75 degrees Celsius, with the preferred range being 40 to 60 degrees Celsius [11]. The reaction time may vary between 5 and 20 hours, with longer reaction times requiring lower temperatures [11].
A specific example involves the treatment of 3-(5-methyl-1,3,4-thiadiazol-2-thio)propionitrile with sulfamide in 1,4-dioxane hydrochloride solution [11]. The mixture is heated in a closed system with stirring to 45-50 degrees Celsius under pressure of 0.5-1.0 kilograms per square centimeter for 3 hours, followed by an additional 2 hours of reaction time [11]. This procedure yields the target compound with approximately 76 percent efficiency [11].
The isolation of N-sulfamyl-3-substituted-propionamidine involves first eliminating excess hydrogen chloride by dissolving the gas in 1,4-dioxane, followed by subsequent distillation of a portion of the 1,4-dioxane [11]. The trimethylchlorosilane generated during the reaction serves to eliminate possible contaminating moisture by releasing hydrogen chloride, which is beneficial since water causes the formation of amide from the desired product [11].
The sulfamoylation pathway represents a direct approach to synthesizing 3-chloro-N-sulfamoylpropanimidamide through the reaction of 3-chloropropionitrile with sulfamide [7]. This methodology has been extensively documented in patent literature as a key intermediate synthesis for famotidine production [7]. The process involves introducing dry hydrogen chloride gas into a stirred solution containing sulfamide and an excess of 3-chloropropionitrile [7].
The typical procedure requires a suspension of 9.61 grams of sulfamide in 60 milliliters of 3-chloropropionitrile, with dry hydrogen chloride gas introduced under continuous stirring [7]. The reaction is initiated at temperatures between 0 to 2 degrees Celsius, with 7 to 8 grams of hydrogen chloride gas being absorbed [7]. Subsequently, the mixture is heated to 50 degrees Celsius, and hydrogen chloride gas is passed through for an additional 3 hours at temperatures of 50 to 60 degrees Celsius [7].
An alternative approach involves the preparation of 3-halopropionitrile in situ from acrylonitrile by addition with hydrogen halide gases such as hydrogen chloride or hydrogen bromide [7]. This modification allows for the use of acrylonitrile as a starting material, which undergoes halogenation to form the required 3-chloropropionitrile intermediate [2]. The resulting product typically exhibits yields of at least 70 percent and demonstrates excellent crystallization properties [7].
The precipitated crystalline compound is filtered upon cooling and optionally diluted with an organic solvent such as isopropyl ether, then washed with acetone and dried [7]. The product is characterized as non-hygroscopic and well-crystallizable, making it suitable for further processing or storage [7]. A significant advantage of this process is that excess halopropionitrile can be easily recovered and recycled into the process [7].
Alternative synthetic pathways utilizing imidoyl chloride intermediates provide additional routes to 3-chloro-N-sulfamoylpropanimidamide synthesis [12]. Imidoyl chlorides are organic compounds containing the functional group RC(NR')Cl, where a double bond exists between the R'N and carbon center [12]. These compounds serve as analogues of acyl chlorides and demonstrate high reactivity, making them valuable intermediates in various synthetic procedures [12].
The synthesis of imidoyl chlorides typically involves combining amides with halogenating agents [12]. For the preparation of imidoyl chlorides relevant to sulfamoylpropanimidamide synthesis, monosubstituted carboxylic acid amides are treated with phosgene according to the reaction: RC(O)NHR' + COCl₂ → RC(NR')Cl + HCl + CO₂ [12]. Alternatively, thionyl chloride can be employed as the halogenating agent [12].
Imidoyl chlorides generally exist as colorless liquids or low-melting solids that demonstrate sensitivity to both heat and moisture [12]. In infrared spectra, these compounds exhibit a characteristic C=N stretching band near 1650-1689 wavenumbers [12]. Although both syn and anti configurations are possible, most imidoyl chlorides adopt the anti configuration [12].
The reactivity of imidoyl chlorides with amines produces amidines according to the reaction: RC(NR')Cl + 2R"NH₂ → RC(NR')NHR" + R"NH₃Cl [12]. This reaction pathway becomes particularly relevant when R' represents a sulfamoyl group, enabling the formation of sulfamoylated amidine products [12]. When R' and R" are different substituents, two isomers become possible, requiring careful control of reaction conditions to achieve desired selectivity [12].
Solvent selection plays a crucial role in optimizing the synthesis of 3-chloro-N-sulfamoylpropanimidamide, with various systems demonstrating different efficacies depending on the specific synthetic route employed [19]. The choice of solvent system significantly influences reaction kinetics, product yield, and purification requirements [19]. Acetonitrile and dichloromethane have emerged as preferred solvents for many sulfamoylation reactions due to their excellent solvating properties for both organic and inorganic reactants [19].
In acetonitrile-based systems, reactions typically proceed at room temperature with excellent functional group tolerance [19]. The solvent's moderate polarity and low nucleophilicity make it particularly suitable for reactions involving electrophilic sulfamoylating agents [19]. When using acetonitrile as the reaction medium, concentrations of 0.1 molar have been found optimal for maintaining appropriate reaction kinetics while preventing unwanted side reactions [19].
Dichloromethane represents another important solvent choice, particularly for reactions involving temperature-sensitive substrates [19]. Its low boiling point allows for easy removal during workup procedures, while its chemical inertness prevents interference with sulfamoylation chemistry [19]. In dichloromethane systems, reactions can be conducted at temperatures ranging from 0 degrees Celsius to room temperature, with cooling to 0 degrees Celsius often employed to enhance selectivity [19].
Mixed solvent systems have also demonstrated significant utility in sulfamoylpropanimidamide synthesis [31]. For example, combinations of acetic acid, methanol, and acetonitrile have been employed in high-performance liquid chromatography applications related to sulfamoyl compound analysis [31]. The gradient elution systems using these three components achieve excellent separation of sulfamoyl derivatives with retention times ranging from 9.460 minutes for sulfaguanidine to 21.138 minutes for sulfamethoxazole [31].
Catalytic conditions often involve the use of base additives to neutralize hydrogen chloride formed during sulfamoylation reactions [14]. Triethylamine serves as a common base, typically employed in equimolar amounts relative to the electrophilic sulfamoylating agent [14]. The addition of triethylamine not only neutralizes acid byproducts but also enhances reaction rates by maintaining optimal pH conditions [14].
Temperature optimization represents a critical factor in achieving high yields and selectivity in 3-chloro-N-sulfamoylpropanimidamide synthesis [25]. The relationship between temperature and reaction kinetics follows Arrhenius behavior, with rate constants increasing exponentially with temperature according to the equation k = A·exp(-Ea/RT) [25]. However, excessive temperatures can promote unwanted side reactions and decomposition pathways [25].
For oxonium hydrochloride-mediated synthesis, optimal temperatures typically range from 40 to 60 degrees Celsius [11]. Lower temperatures result in slower reaction kinetics, requiring extended reaction times of up to 20 hours [11]. Conversely, temperatures exceeding 75 degrees Celsius can lead to decomposition of temperature-sensitive intermediates and reduced overall yields [11].
The sulfamoylation pathway demonstrates different temperature dependencies, with initial reaction phases conducted at 0 to 2 degrees Celsius to control hydrogen chloride gas absorption [7]. Subsequently, the temperature is elevated to 50-60 degrees Celsius to promote condensation reactions [7]. This two-stage temperature profile allows for controlled gas absorption followed by thermally activated bond formation [7].
Pressure effects become particularly significant in reactions involving gaseous reactants such as hydrogen chloride [25]. Increased pressure enhances the concentration of gas molecules per unit volume, leading to more frequent collisions between reactant particles [25]. In gas-phase reactions, pressure increases can shift equilibrium positions according to Le Chatelier's principle, favoring the formation of products with fewer moles of gas [25].
For 3-chloro-N-sulfamoylpropanimidamide synthesis, pressures of 0.5 to 4.0 kilograms per square centimeter have been found optimal [11]. These moderate pressures enhance reaction rates without requiring specialized high-pressure equipment [11]. The pressure range also ensures that volatile components remain in the liquid phase, preventing loss of reactants through evaporation [11].
High-pressure systems offer additional advantages including enhanced transport rates compared to atmospheric pressure conditions [37]. Pressurized liquid systems can utilize solvents at temperatures above their atmospheric boiling points, improving solubility and mass transfer properties [37]. This approach results in higher diffusion rates within the reaction system, potentially reducing reaction times and improving yields [37].
Purification strategies significantly impact the overall yield and purity of 3-chloro-N-sulfamoylpropanimidamide synthesis [23]. The selection of appropriate purification methods depends on the physical and chemical properties of the target compound as well as the nature of impurities present [23]. Recrystallization represents one of the most effective purification techniques for this compound class [23].
The recrystallization process relies on the principle that solubility of most solids increases with temperature [23]. For 3-chloro-N-sulfamoylpropanimidamide, suitable recrystallization solvents include water-alcohol mixtures, where the compound demonstrates limited solubility at low temperatures but enhanced solubility at elevated temperatures [27]. The procedure involves dissolving the crude product in a minimal amount of hot solvent, followed by controlled cooling to promote crystal formation [27].
Temperature control during recrystallization proves critical for obtaining high-quality crystals [27]. Rapid cooling or "shock cooling" typically results in precipitate formation rather than well-formed crystals [27]. Optimal recrystallization requires gradual temperature reduction over several hours, allowing for the formation of large, pure crystals [27]. The slower the cooling rate, the larger and more pure the resulting crystals become [27].
Chromatographic purification techniques offer additional options for yield enhancement, particularly for small-scale preparations [31]. High-performance liquid chromatography using C18 columns with gradient elution systems can achieve excellent separation of sulfamoyl compounds [31]. Column conditions typically employ 0.08 percent acetic acid in water as the aqueous phase, combined with acetonitrile and methanol as organic modifiers [31].
Distillation techniques provide another avenue for purification, particularly when the target compound exhibits sufficient volatility [33]. Simple distillation can be employed when impurities have significantly different boiling points (greater than 100 degrees Celsius difference) [33]. For compounds with similar boiling points, fractional distillation using a fractionating column becomes necessary [33].
Vacuum distillation offers advantages for thermally sensitive compounds by reducing the boiling temperature through pressure reduction [33]. When vapor pressure equals external pressure, boiling occurs at lower temperatures under reduced pressure conditions [33]. This approach prevents thermal decomposition while enabling effective separation of volatile components [33].
Extraction methods complement crystallization and distillation approaches by exploiting differential solubility in immiscible solvent systems [40]. Liquid-liquid extraction removes impurities or recovers desired products by dissolving crude material in solvents where other feed components demonstrate different solubilities [40]. The selection of appropriate extraction solvents depends on the partition coefficients of the target compound versus impurities [40].
| Purification Method | Yield Recovery (%) | Purity Enhancement | Time Required |
|---|---|---|---|
| Recrystallization | 75-90 | Excellent | 4-12 hours |
| Column Chromatography | 80-95 | Very Good | 2-6 hours |
| Vacuum Distillation | 70-85 | Good | 1-3 hours |
| Liquid-Liquid Extraction | 85-95 | Moderate | 0.5-2 hours |
The implementation of multiple purification steps in sequence often provides superior results compared to single-step procedures [22]. For example, initial liquid-liquid extraction followed by recrystallization can achieve both high yield recovery and excellent purity [22]. However, each additional purification step introduces material losses, requiring optimization of the purification sequence to maximize overall yield [22].
| Parameter | Experimental data | Analytical notes | Sources | |
|---|---|---|---|---|
| Melting point (onset / end) | 144 – 146 °C with concurrent decomposition | First visible weight loss and evolution of hydrogen chloride begin at the melting range, confirming that fusion and initial breakdown coincide [1] [2]. | 1, 2 | |
| Boiling point (extrapolated) | 377 °C at one-atmosphere pressure (760 millimetres of mercury) | Value calculated through the Joback method and confirmed by Chemsrc physicochemical dataset [2] [3] [4]. | 2, 14, 16 | |
| Water solubility (hydrochloride salt, 25 °C) | 25 milligrams per millilitre (qualitative vendor report) [5] | Chloride counter-ion enhances polarity, giving moderate aqueous solubility; the free base is significantly less soluble. | 22 | |
| Organic solvent solubility (25 °C) | Dimethyl sulfoxide: 10 milligrams per millilitre (slight) | Methanol: 8 milligrams per millilitre (slight) [1] [6] | Weak interactions with polar protic and aprotic solvents are consistent with a near-zero log P (–0.19 to 0.00) [1] [5]. | 1, 5, 22 |
| Partition coefficient (log P, 30 °C) | 0.0 ± 0.2 | Indicates hydrophilic-lipophilic balance suitable for salt formation [1]. | 1 | |
| Vapor pressure (25 °C) | 6.9 × 10⁻⁶ millimetres of mercury | Negligible volatility explains the compound’s solid handling form [2] [3]. | 2, 14 |
On-set of mass loss—Differential scanning calorimetry and thermogravimetric profiles from commercial quality-control batches show no measurable mass change below 140 °C; rapid mass loss (≈15%) begins at 145 °C, synchronous with endothermic melt and hydrogen chloride evolution [1] [3].
Primary decomposition step—Cleavage of the carbon–chlorine bond and proton transfer liberate hydrogen chloride, generating an unstable imidamide intermediate that rearranges to the corresponding propanamide under moist conditions [7] [8].
Secondary fragmentation—Prolonged heating above 200 °C induces sulfonamide scission, producing sulfur dioxide and low-mass nitrile fragments; this profile mirrors other sulfonamide-containing pharmaceuticals subjected to non-isothermal thermogravimetry [8] [9].
| Temperature region | Dominant process | Observable products | Sources |
|---|---|---|---|
| 140 – 150 °C | Fusion with hydrogen chloride loss | Free base of the amidine, hydrogen chloride gas | 1, 27 |
| 200 – 260 °C | Sulfamoyl cleavage (endothermic) | Sulfur dioxide, propanenitrile derivatives | 27 |
| >300 °C | Exothermic charring | Carbonaceous residue, minor nitrogen oxides | 27 |
The β-chloro moiety is activated by the adjacent amidine and sulfonamide groups, which withdraw electron density and render carbon-three electrophilic.
Mechanistically, substitution proceeds through an S_N2 trajectory: backside attack by the nucleophile, formation of a pentacoordinate transition state, and chloride departure. The amidinium nitrogen donates via resonance, stabilising the developing positive charge and lowering the activation barrier.
Although the sulfonamide sulfur is already in oxidation state +6, the –S(O)₂–NH₂ motif can engage in redox chemistry at the nitrogen or adjacent carbon atoms.
Oxidative Stress Scenarios Hydrogen peroxide prompts hydroxylation and carbonyl formation in sulfonamide-bearing scaffolds; kinetic studies show rate acceleration in polar aprotic media owing to in-situ formation of peroxycarboximidic acid [10]. Extrapolating to 3-Chloro-N-sulfamoylpropanimidamide, prolonged exposure to concentrated hydrogen peroxide above 40 °C is expected to induce N-oxide formation followed by cleavage to generate sulfate and imidate fragments.
Reductive Pathways Literature on strong hydride donors indicates that sulfonamides can be reduced to sulfinamides or amines. Bench-scale trials with lithium aluminium hydride reveal slow, stepwise two-electron reduction, initially giving the sulfinamide, then complete sulfur extrusion under forcing conditions (6 hours, refluxing tetrahydrofuran) [11] [12].
| Reagent | Typical conditions | Observed transformation on the sulfamoyl group | Kinetic feature | Sources |
|---|---|---|---|---|
| Hydrogen peroxide (thirty-percent, glacial acetic acid) | 25 °C, one hour | N-oxide formation, partial cleavage to sulfate | Second-order dependence on peroxide concentration | 38 |
| Lithium aluminium hydride | Refluxing tetrahydrofuran, six hours | Stepwise reduction to sulfinamide, then amine | Induction period followed by rapid two-electron transfer | 39, 42 |
| Peroxymonosulfate salts | Neutral aqueous medium, catalytic iron(II) | Stable—no measurable oxidation after sixty minutes | Resistance attributed to electron-poor nitrogen | 44 |